1-Chloro-N,N,2-trimethylpropenylamine

Acid Halogenation Carboxylic Acid Activation Amide Bond Formation

Conventional chlorinating agents (SOCl2, oxalyl chloride) cause racemization and deprotection of acid-labile groups. 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's reagent) converts carboxylic acids to acid chlorides under strictly neutral conditions, preserving Boc groups, tert-butyl esters, and stereochemical integrity. - Quantitative acid chloride yield (96-100%) without epimerization. - Mild alcohol halogenation: 97% for n-pentanol, 93% for cyclopropyl carbinol, no rearrangements. - Essential for total syntheses of Caloporoside and Roseophilin; compatible with automated peptide synthesizers.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 26189-59-3
Cat. No. B1584628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-N,N,2-trimethylpropenylamine
CAS26189-59-3
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESCC(=C(N(C)C)Cl)C
InChIInChI=1S/C6H12ClN/c1-5(2)6(7)8(3)4/h1-4H3
InChIKeyGQIRIWDEZSKOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-N,N,2-trimethylpropenylamine: Neutral Chlorinating Reagent


1-Chloro-N,N,2-trimethylpropenylamine (CAS 26189-59-3), commonly known as Ghosez's reagent or tetramethyl-α-chloroenamine (TMCE), is a distillable α-chloroenamine reagent [1]. Characterized by the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol, it exhibits a boiling point of 129-130 °C and a density of 1.01 g/mL at 25 °C . Its defining feature is its ability to convert carboxylic acids and alcohols into the corresponding acid chlorides and alkyl chlorides under strictly neutral conditions [2], a property that sets it apart from conventional acidic halogenating agents.

Workflow
Neutral chlorination of acids and alcohols
Substrate compatibility
Acid-sensitive and rearrangement-prone substrates
Stereochemical outcome
Supports retention of configuration

1-Chloro-N,N,2-trimethylpropenylamine Substitution Risks


Generic chlorinating agents like thionyl chloride (SOCl2) and oxalyl chloride operate via strongly acidic mechanisms, which can lead to unwanted side reactions such as substrate decomposition, rearrangements, and racemization, particularly with acid-sensitive or stereochemically complex molecules [1]. In contrast, 1-Chloro-N,N,2-trimethylpropenylamine functions under strictly neutral conditions, enabling the preservation of sensitive functional groups and stereochemical integrity [2]. Furthermore, thionyl chloride has been specifically found unsuitable for the preparation of α-chloroenamines, highlighting a critical synthetic gap that this compound fills [3]. Substituting a generic reagent in processes where these properties are paramount introduces a high risk of low yield, impure product, or complete synthetic failure, making the choice of this specific reagent a verifiable procurement necessity.

Acidic mechanism mismatch
Conventional reagents (SOCl₂, oxalyl chloride) operate under acidic conditions, which may cleave protecting groups or degrade sensitive structures.
Chemoselectivity divergence
Generic chlorinating agents often cause rearrangements with cyclopropyl carbinols and similar alcohols; neutral activation avoids these side reactions.
Stereochemical outcome may differ
Acidic protocols can lead to racemization of α‑amino acid derivatives, whereas this reagent preserves stereochemistry.

1-Chloro-N,N,2-trimethylpropenylamine: Head-to-Head Comparison


Acid Chloride Formation vs Thionyl Chloride

1-Chloro-N,N,2-trimethylpropenylamine (TMCE) converts a diverse array of carboxylic acids to their corresponding acid chlorides with yields measured by ¹H NMR as essentially quantitative (96-100%) at room temperature in under 30 minutes [1]. This starkly contrasts with thionyl chloride (SOCl2), a common generic alternative, which operates under acidic conditions and has been found unsuitable for preparing α-chloroenamines, often leading to decomposition of sensitive substrates [2]. The neutral pathway of TMCE avoids this degradation.

Acid Chloride Formation vs SOCl₂
Head-to-head
96–100% yield (TMCE) vs SOCl₂: decomposition of α‑chloroenamines
Supports quantitative conversion under neutral conditions
¹H NMR, r.t., ≤30 min, deuterated chloroform
Acid Halogenation Carboxylic Acid Activation Amide Bond Formation

Rearrangement-Free Alcohol Chlorination

TMCE cleanly chlorinates primary and secondary alcohols with high yields and complete retention of configuration . For instance, the conversion of n-pentanol to n-pentyl chloride proceeds with a 97% yield, and cyclopropyl carbinol, highly prone to rearrangement with standard acidic reagents, is converted to its chloride in 93% yield with no detectable rearranged product [1]. In comparison, chlorination of cyclopropyl carbinol with thionyl chloride or phosphorus chlorides is known to produce ring-opened and rearranged by-products, significantly lowering the yield and purity of the desired product [2].

Rearrangement-Free Alcohol Chlorination
Class-level
n-pentanol: 97%; cyclopropyl carbinol: 93%, no rearranged products
Reported retention of configuration and chemoselectivity
Room temp, CH₂Cl₂, ¹H NMR
Alcohol Chlorination Chemoselectivity Stereospecific Synthesis

Racemization-Free Peptide Coupling

1-Chloro-N,N,2-trimethylpropenylamine enables the conversion of N-protected amino acids into acid chlorides and their subsequent coupling to form peptides without any racemization [1]. This is a critical advantage over conventional coupling reagents like DCC or HATU, which, while effective, can lead to partial epimerization of sensitive amino acids, reducing the stereochemical purity of the final peptide [2]. The neutral conditions of TMCE activation are key to preserving α-carbon stereochemistry.

Racemization-Free Peptide Coupling
Class-level
0% epimerization (TMCE) vs standard reagents: 1–5% epimerization risk
Supports stereochemical integrity in peptide synthesis
Base-free coupling of amino acid chlorides
Peptide Coupling Stereochemical Integrity Amino Acid Chlorides

Enabling Complex Total Synthesis

The unique neutral activation provided by 1-Chloro-N,N,2-trimethylpropenylamine was a critical enabling step in the total synthesis of the complex, acid-sensitive natural products Caloporoside and Roseophilin, as achieved by the Fürstner group [1]. These syntheses would be low-yielding or unfeasible using conventional, acidic chlorinating agents like thionyl chloride or oxalyl chloride, which would have degraded the sensitive substrates [2]. The reagent has also been successfully applied in the syntheses of (-)-enniatin B, (±)-epimeloscine, and (±)-meloscine .

Complex Total Synthesis Enablement
Head-to-head
Enabling step in Caloporoside and Roseophilin total synthesis
Reported feasibility for acid-sensitive natural product targets
Neutral conditions; SOCl₂/oxalyl chloride would degrade substrate
Total Synthesis Caloporoside Roseophilin

1-Chloro-N,N,2-trimethylpropenylamine: Application Scenarios


Sensitive Amide and Peptide Synthesis

Procure TMCE for the activation of carboxylic acids to acid chlorides in the presence of acid-labile protecting groups (e.g., Boc, tert-butyl esters) or for amino acids prone to racemization (e.g., cysteine, histidine). The neutral conditions enable quantitative conversion to the acid chloride (96-100% yield) without deprotection or epimerization [1]. This is in direct contrast to the acidic conditions of thionyl chloride or oxalyl chloride, which would cleave these protecting groups or cause racemization [2].

Rearrangement-Prone Alcohol Chlorination

Employ TMCE for the mild halogenation of alcohols that are sensitive to acid-catalyzed rearrangements, such as cyclopropyl carbinols, allylic alcohols, and substrates with multiple hydroxyl groups. The reaction proceeds at room temperature with high yield (e.g., 97% for n-pentanol, 93% for cyclopropyl carbinol) and without formation of rearranged by-products [1]. This is a key advantage over thionyl chloride or phosphorus chlorides, which are known to cause significant rearrangements under similar conditions [2].

Complex Total Synthesis Transformations

Utilize 1-Chloro-N,N,2-trimethylpropenylamine as a strategic reagent in the total synthesis of complex, acid-sensitive natural products and pharmaceuticals. Its strictly neutral mode of activation has been demonstrated to be the critical enabling step in landmark total syntheses, such as those of Caloporoside and Roseophilin [1]. Procuring this reagent is essential for replicating these published procedures or for designing new routes to similarly sensitive targets, where conventional chlorinating agents would lead to substrate decomposition and synthetic failure [2].

Automated Peptide Synthesis via In Situ Acid Chlorides

Employ TMCE in automated peptide synthesizers for the in situ formation of Fmoc-protected amino acid chlorides. This base-free coupling method to α-hydrazino acids enables the rapid synthesis of poly-N-amino peptides in high crude purity and a fraction of the time compared to previously reported methods [1]. This application highlights the reagent's compatibility with modern, high-throughput synthesis platforms, differentiating it from reagents that require more stringent or time-consuming activation protocols.

Application
Selection Property
Validation Focus
Amide & peptide synthesis (acid-labile groups)
Neutral acid chloride formation
Retention of protecting groups and stereochemistry
Rearrangement-prone alcohol chlorination
Mild, room‑temperature conversion
Chemoselectivity and configuration retention
Complex total synthesis of acid‑sensitive natural products
Neutral activation for fragile substrates
Reproducibility of published procedures without decomposition
Automated peptide synthesis (in situ acid chlorides)
Base‑free, rapid activation
Compatibility with high‑throughput synthesis platforms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-N,N,2-trimethylpropenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.